Asarumin A

Description

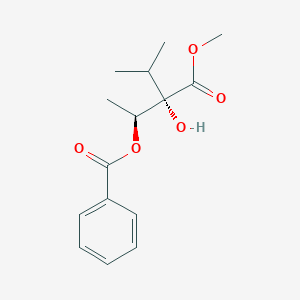

Asarumin A is a bioactive compound isolated from Asarum forbesii Maxim (commonly known as Du Heng), a plant used extensively in traditional Chinese medicine for its anti-inflammatory and antiallergic properties . Chemically, it is identified as methyl 3S-benzoyloxy-2S-hydroxy-2-isopropylbutyrate (C14H16O6, molecular weight 280.28) . Structurally, it features a benzoyloxy group at the C-3 position and a hydroxyl group at C-2, distinguishing it from related derivatives .

Properties

CAS No. |

126518-75-0 |

|---|---|

Molecular Formula |

C15H20O5 |

Molecular Weight |

280.32 g/mol |

IUPAC Name |

[(2S,3S)-3-hydroxy-3-methoxycarbonyl-4-methylpentan-2-yl] benzoate |

InChI |

InChI=1S/C15H20O5/c1-10(2)15(18,14(17)19-4)11(3)20-13(16)12-8-6-5-7-9-12/h5-11,18H,1-4H3/t11-,15-/m0/s1 |

InChI Key |

GKQJMUAJFMIWIU-NHYWBVRUSA-N |

SMILES |

CC(C)C(C(C)OC(=O)C1=CC=CC=C1)(C(=O)OC)O |

Isomeric SMILES |

C[C@@H]([C@@](C(C)C)(C(=O)OC)O)OC(=O)C1=CC=CC=C1 |

Canonical SMILES |

CC(C)C(C(C)OC(=O)C1=CC=CC=C1)(C(=O)OC)O |

Other CAS No. |

126518-75-0 |

Synonyms |

asarumin A methyl 3-benzoyloxy-2-hydroxy-2-isopropylbutyrate |

Origin of Product |

United States |

Comparison with Similar Compounds

Asarumin B, C, and D

- Structural Differences: Asarumin B: Methyl 2R-benzoyloxyisopentanoate (C13H16O5), lacking the hydroxyl and isopropyl groups present in this compound . Asarumin C: Methyl 2R-trans-cinnamoyloxyisopentanoate, with a cinnamoyl substituent instead of benzoyl . Asarumin D: Methyl 2R-piperonyloyloxyisopentanoate, featuring a piperonyl (methylenedioxyphenyl) group .

α-Asarone and β-Asarone

- Structural Features: These isomers are methoxylated phenylpropanoids, differing in the position of the methoxy group on the benzene ring .

- Functional Contrast: α-Asarone: Inhibits CYP3A4 and CYP2D6 enzymes, affecting drug metabolism . β-Asarone: Classified as a carcinogen, contrasting sharply with this compound’s safety profile .

Functionally Similar Compounds

Asarinin

- Source : Isolated from Asarum species and other plants .

- Structure: A lignan with a fused furan ring system, unlike this compound’s esterified phenylpropanoid backbone .

- Activity : Acts as a plant growth inhibitor and insecticide synergist, highlighting divergent applications compared to this compound’s antiallergic role .

Linoleic Acid

Comparative Data Table

Key Research Findings and Implications

Structural-Activity Relationship (SAR): The antiallergic activity of Asarumin derivatives correlates with esterification at the C-2/C-3 positions, as non-esterified analogues (e.g., elemicin) are inactive .

Q & A

Q. How can multidisciplinary approaches integrate natural product chemistry and systems biology for this compound research?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.